N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide
Overview
Description
N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring attached to an acetamide group, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-carbonyl chloride. This intermediate is then reacted with ammonia to yield naphthalene-2-carboxamide.
Introduction of the Pyrrolidine Group: The naphthalene-2-carboxamide is then reacted with 2-bromoacetyl bromide to form N-(naphthalen-2-yl)-2-bromoacetamide. This intermediate undergoes nucleophilic substitution with pyrrolidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the acetamide group.
Substitution: Alkylated derivatives at the pyrrolidine ring.
Scientific Research Applications
N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials due to its conjugated structure.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with the naphthalene ring attached at the 1-position.
N-(phenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
N-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific positioning of the naphthalene ring, which can influence its electronic properties and interactions with biological targets. This positioning can result in distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-naphthalen-2-yl-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(12-18-9-3-4-10-18)17-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELYOXKXXXOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360225 | |
Record name | BAS 08205589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89473-74-5 | |
Record name | BAS 08205589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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